molecular formula C12H12F15NO3S B13412876 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- CAS No. 68298-89-5

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl-

Cat. No.: B13412876
CAS No.: 68298-89-5
M. Wt: 535.27 g/mol
InChI Key: PNBLAQHWLKUKEU-UHFFFAOYSA-N
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Description

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- is a perfluoroalkyl sulfonamide compound. Perfluoroalkyl sulfonamides are a class of chemicals known for their unique properties, including high thermal stability, chemical resistance, and surfactant properties. These compounds are often used in various industrial applications due to their ability to repel water and oil.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- typically involves the following steps:

    Fluorination: The starting material, heptanesulfonamide, undergoes a fluorination process to introduce the perfluoroalkyl groups. This is usually achieved using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).

    Hydroxybutylation: The fluorinated intermediate is then reacted with 4-hydroxybutylamine under controlled conditions to introduce the hydroxybutyl group.

    Methylation: Finally, the compound is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. Safety measures are also critical due to the use of hazardous fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- has several scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Investigated for its potential use in biological assays and as a component in biosensors.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of specialty polymers.

Mechanism of Action

The mechanism of action of 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- involves its interaction with various molecular targets and pathways:

    Surfactant Properties: The compound reduces surface tension, allowing it to act as an effective surfactant.

    Hydrophobic Interactions: The perfluoroalkyl groups interact with hydrophobic surfaces, providing water and oil repellency.

    Biological Interactions: In biological systems, the compound can interact with cell membranes and proteins, potentially affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)heptane-1-sulphonamide
  • N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]heptane-1-sulphonamide

Uniqueness

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- is unique due to its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and in applications requiring both water and oil repellency.

Properties

CAS No.

68298-89-5

Molecular Formula

C12H12F15NO3S

Molecular Weight

535.27 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methylheptane-1-sulfonamide

InChI

InChI=1S/C12H12F15NO3S/c1-28(4-2-3-5-29)32(30,31)12(26,27)10(21,22)8(17,18)6(13,14)7(15,16)9(19,20)11(23,24)25/h29H,2-5H2,1H3

InChI Key

PNBLAQHWLKUKEU-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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